molecular formula C19H19N3O3S B2609005 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide CAS No. 1020979-74-1

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2609005
CAS No.: 1020979-74-1
M. Wt: 369.44
InChI Key: XQLXSKDXBQSZIW-UHFFFAOYSA-N
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Description

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide is a chemical compound with a unique structure. Its molecular formula is C₂₀H₁₆FN₃O₃S₂ . This compound exhibits immense potential for scientific research, ranging from drug discovery to catalysis .


Synthesis Analysis

Novel hybrid molecules of thiazolopyrimidine (denoted as 4a–j) have been synthesized starting from various thiazoles (3a–j). The reaction of thiazoles with thiourea yielded these hybrid molecules in excellent yields. These compounds were then screened for their anticancer activities against human breast carcinoma cell lines (MCF-7), human lung adenocarcinoma cell lines (A549), and human cervical cancer cell lines (HeLa) using the MTT assay. Notably, compounds 4g and 4f exhibited potent cytotoxic activity .


Molecular Structure Analysis

The molecular structure of This compound consists of a hybrid moiety containing pyrimidine and thiazole heterocyclic rings. Thiazolopyrimidine is found in several natural products and synthetic molecules. Its bioactive properties make it an attractive candidate for further exploration .

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

The compound N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide serves as a precursor in the synthesis of various heterocyclic compounds, showcasing its versatility in organic chemistry. Researchers have developed novel methods to synthesize a range of heterocyclic compounds derived from similar structures, demonstrating significant potential in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. These compounds exhibit selective cyclooxygenase-2 (COX-2) inhibitory activity, comparable to that of standard drugs like sodium diclofenac, highlighting their potential in drug development for inflammation and pain management (Abu‐Hashem et al., 2020).

Catalysis in Organic Synthesis

The compound has also found applications as a ligand in the development of bimetallic composite catalysts for the Suzuki reaction, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This highlights its role in enhancing the efficiency of chemical reactions in aqueous media, contributing to more sustainable and environmentally friendly chemical processes (Bumagin et al., 2019).

Anticancer and Anti-Inflammatory Activities

Further research into similar pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents, suggesting a promising avenue for the treatment of various cancers and inflammatory diseases. The ability of these derivatives to inhibit cancer cell growth and inflammation underscores the importance of such compounds in the development of new therapeutic agents (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-12(2)20-19-22(18(11)24)15(10-26-19)13-5-3-6-14(9-13)21-17(23)16-7-4-8-25-16/h3,5-6,9-10,16H,4,7-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLXSKDXBQSZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)C4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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